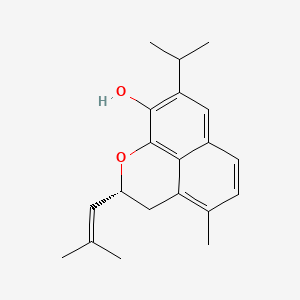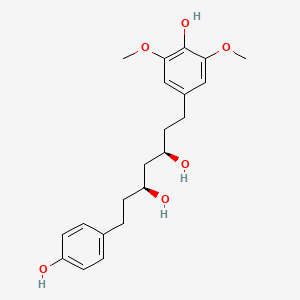
Diarylcomosol III
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diarylcomosol III is a diarylheptanoid compound isolated from the dried rhizomes of Curcuma comosa, a plant belonging to the Zingiberaceae family . This compound is known for its aromatic stomachic and anti-inflammatory properties . It has shown inhibitory effects on melanogenesis in B16 melanoma cells, making it a promising therapeutic agent for the treatment of skin disorders .
作用机制
Target of Action
Diarylcomosol III is a diarylheptanoid It has been found to show inhibitory effects on melanogenesis in b16 melanoma cells .
Mode of Action
It is known to inhibit melanogenesis in b16 melanoma cells . Melanogenesis is the process of melanin production in the skin, and its inhibition can lead to reduced pigmentation.
Biochemical Pathways
Given its inhibitory effects on melanogenesis, it may be inferred that it impacts the pathways related to melanin production .
Result of Action
This compound has been found to inhibit melanogenesis in B16 melanoma cells . This suggests that it could potentially be used as a therapeutic agent for the treatment of skin disorders related to melanin overproduction.
准备方法
Synthetic Routes and Reaction Conditions: Diarylcomosol III can be synthesized through the extraction of dried rhizomes of Curcuma comosa . The extraction process typically involves the use of methanol as a solvent to isolate the compound from the plant material .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Curcuma comosa rhizomes. The rhizomes are dried and ground into a fine powder, which is then subjected to methanolic extraction. The extract is further purified using chromatographic techniques to obtain this compound in its pure form .
化学反应分析
Types of Reactions: Diarylcomosol III undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinones, while reduction may produce alcohols .
科学研究应用
Diarylcomosol III has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical behavior of diarylheptanoids.
Medicine: Its anti-inflammatory properties make it a candidate for developing anti-inflammatory drugs.
Industry: It is used in the cosmetic industry for its potential skin-whitening effects.
相似化合物的比较
Diarylcomosol III is unique among diarylheptanoids due to its specific inhibitory effects on melanogenesis and its anti-inflammatory properties . Similar compounds include:
- Diarylcomosol I
- Diarylcomosol II
- Diarylcomosol IV
- Diarylcomosol V
These compounds share similar structural features but differ in their specific biological activities and chemical properties .
属性
IUPAC Name |
(3R,5S)-1-(4-hydroxy-3,5-dimethoxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O6/c1-26-19-11-15(12-20(27-2)21(19)25)6-10-18(24)13-17(23)9-5-14-3-7-16(22)8-4-14/h3-4,7-8,11-12,17-18,22-25H,5-6,9-10,13H2,1-2H3/t17-,18+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGXSPXNGOVDNO-ZWKOTPCHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CCC(CC(CCC2=CC=C(C=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)CC[C@H](C[C@H](CCC2=CC=C(C=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
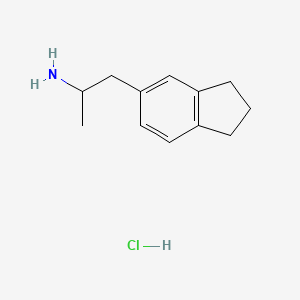

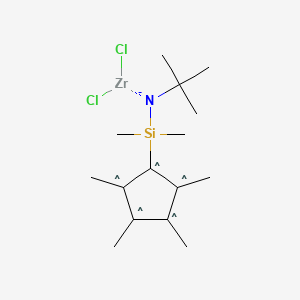
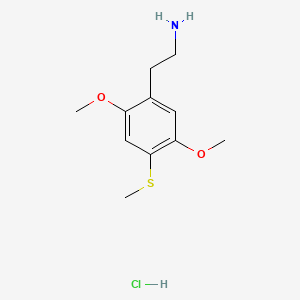
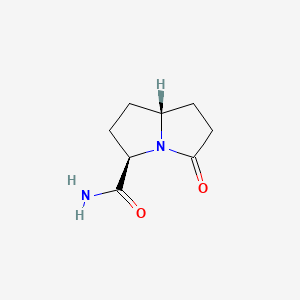
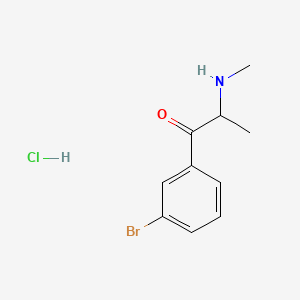
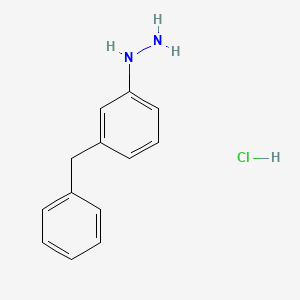
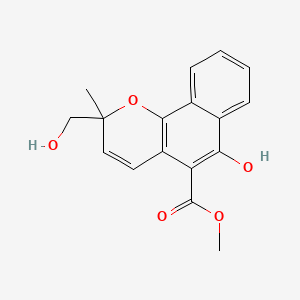
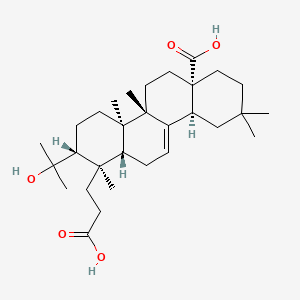

![(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-6-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B592888.png)
